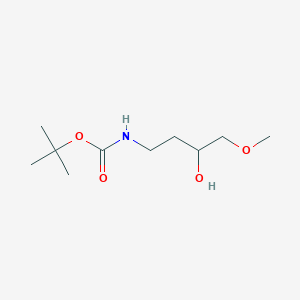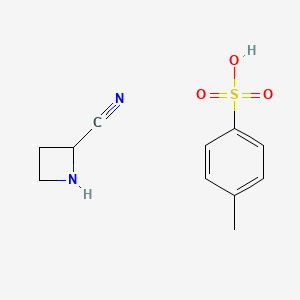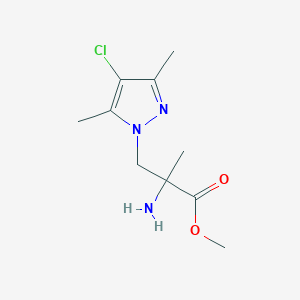![molecular formula C17H16ClNO2 B13544702 (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound with a molecular formula of C17H15NO2·HCl This compound is notable for its structural complexity, featuring an amino acid backbone with a phenylethynyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and phenylacetylene.
Sonogashira Coupling: The first key step is a Sonogashira coupling reaction between 4-bromoacetophenone and phenylacetylene to form 4-(2-phenylethynyl)acetophenone.
Reduction: The carbonyl group of 4-(2-phenylethynyl)acetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to an amine through a reductive amination process, typically using ammonia or an amine source and a reducing agent.
Formation of Amino Acid: The resulting amine is then subjected to a Strecker synthesis to introduce the amino acid functionality, forming (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the phenylethynyl moiety, potentially forming amines or alkanes.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its structural features may impart unique properties to polymers or other industrial products.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone may facilitate binding to active sites or allosteric regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-butyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-ethyl)phenyl]propanoic acid
Uniqueness
Compared to these similar compounds, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride stands out due to the presence of the phenylethynyl group. This group introduces additional π-π interactions and electronic effects, which can enhance binding affinity and specificity for certain molecular targets. This structural feature may also impart unique reactivity and stability characteristics, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H16ClNO2 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13;/h1-5,8-11,16H,12,18H2,(H,19,20);1H/t16-;/m1./s1 |
Clé InChI |
WNTCUIGTOFNSAX-PKLMIRHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




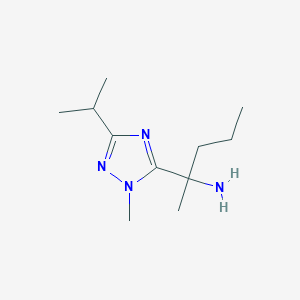
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
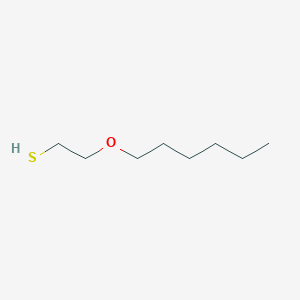
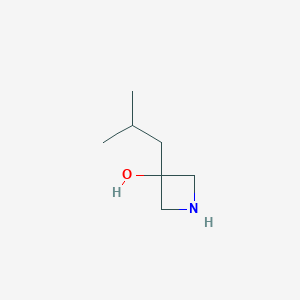
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
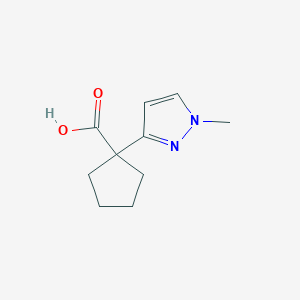
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)

